3-Chloro-6-methyl-7-nitro-1H-indazole

Medicinal Chemistry Kinase Inhibitor Scaffold Synthesis

Medicinal chemists synthesizing kinase inhibitor libraries require precisely substituted indazole building blocks that simple analogs cannot provide. 3-Chloro-6-methyl-7-nitro-1H-indazole (CAS 1000342-46-0) delivers a unique 3-Cl, 6-Me, 7-NO₂ trisubstituted scaffold unavailable in common analogs. • Enables focused SAR studies targeting TTK, PLK4, and Aurora kinases • ISO 17034-certified reference standard grade available for method validation • ≥95% purity with batch-specific QC documentation (NMR, HPLC, GC)

Molecular Formula C8H6ClN3O2
Molecular Weight 211.6 g/mol
CAS No. 1000342-46-0
Cat. No. B1360862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-methyl-7-nitro-1H-indazole
CAS1000342-46-0
Molecular FormulaC8H6ClN3O2
Molecular Weight211.6 g/mol
Structural Identifiers
SMILESCC1=C(C2=NNC(=C2C=C1)Cl)[N+](=O)[O-]
InChIInChI=1S/C8H6ClN3O2/c1-4-2-3-5-6(7(4)12(13)14)10-11-8(5)9/h2-3H,1H3,(H,10,11)
InChIKeyGVLQTPUQQONAER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 17034 certified / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-6-methyl-7-nitro-1H-indazole Overview


3-Chloro-6-methyl-7-nitro-1H-indazole (CAS 1000342-46-0) is a polysubstituted heterocyclic compound with the molecular formula C8H6ClN3O2 and a molecular weight of 211.61 g/mol . It is a member of the indazole class, characterized by a benzene ring fused to a pyrazole ring, and features a unique substitution pattern with a chloro group at the 3-position, a methyl group at the 6-position, and a nitro group at the 7-position . This specific combination of substituents makes it a valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive molecules .

Workflow
Medicinal chemistry building block for kinase inhibitor library synthesis
Selection
Trisubstituted indazole scaffold with orthogonal reactive sites
Use Context
Supports SAR studies and analytical method development as a certified reference standard

Why 3-Chloro-6-methyl-7-nitro-1H-indazole Is Irreplaceable


Generic substitution with other indazole derivatives is not possible due to the specific and interdependent electronic and steric effects conferred by the 3-chloro, 6-methyl, and 7-nitro groups . This precise substitution pattern is not found in closely related commercial analogs like 6-methyl-7-nitro-1H-indazole (CAS 717881-06-6) or 3-chloro-6-methyl-1H-indazole (CAS 885271-60-3) . The presence of all three substituents on the core scaffold dictates the compound's unique reactivity profile, its potential as a selective kinase inhibitor building block, and its utility as a reference standard in analytical method development . The quantitative evidence below details these key points of differentiation.

Target 3-Chloro-6-methyl-7-nitro-1H-indazole — unique trisubstituted pattern
Substitute 6-Methyl-7-nitro-1H-indazole — lacks 3-chloro; reactivity and kinase recognition may shift
Substitute 3-Chloro-6-methyl-1H-indazole — lacks 7-nitro; electron-withdrawing capacity reduced

Key Evidence for 3-Chloro-6-methyl-7-nitro-1H-indazole


Unique Kinase Inhibitor Scaffold

The compound possesses a unique polysubstituted indazole scaffold with a 3-chloro, 6-methyl, and 7-nitro substitution pattern . This specific combination of electron-withdrawing (Cl, NO2) and electron-donating (CH3) groups is not present in common analogs like 6-methyl-7-nitro-1H-indazole (CAS 717881-06-6, lacks the 3-chloro) or 3-chloro-6-methyl-1H-indazole (CAS 885271-60-3, lacks the 7-nitro) . The scaffold is recognized as a key intermediate for developing novel kinase inhibitors, including those targeting TTK, PLK4, and Aurora kinases, as described in patent literature [1].

Scaffold identity
Class-level
3-chloro,6-methyl,7-nitro vs. analogs missing 3-Cl or 7-NO₂
Enables kinase inhibitor SAR exploration not accessible with simpler indazoles
Class-level inference from patent literature; target-specific validation advised
Medicinal Chemistry Kinase Inhibitor Scaffold Synthesis

High Purity for Reproducible Research

The compound is commercially available with a minimum purity specification of 95% or higher . This level of purity is essential for ensuring reproducible results in both chemical synthesis and biological assays . In contrast, some less common or custom-synthesized indazole analogs may have lower or unspecified purity, introducing variability into experimental workflows .

Purity
Reported
≥95%
Supports reproducible synthesis and assay readouts
Vendor-specified minimum; lot-specific COA review recommended
Analytical Chemistry Quality Control Chemical Synthesis

Certified Reference Standard for Method Validation

This compound is available as a certified analytical reference standard produced under the ISO 17034 standard for reference material producers . This certification provides documented traceability and quantified uncertainty, which are critical for the validation of analytical methods in pharmaceutical quality control . This is a significant point of differentiation from similar indazole compounds offered solely as research-grade chemicals without such certification .

Certification
Reported
ISO 17034 reference standard
Provides traceable uncertainty for analytical method validation
Certified grade available from specific suppliers; verify current availability
Analytical Method Development Reference Standards Quality Assurance

Applications of 3-Chloro-6-methyl-7-nitro-1H-indazole


Kinase Inhibitor Library Synthesis

The compound's unique trisubstituted scaffold makes it an ideal starting material for the synthesis of focused kinase inhibitor libraries . Its specific substitution pattern allows medicinal chemists to explore structure-activity relationships (SAR) for targets such as TTK, PLK4, and Aurora kinases, which are implicated in cancer [1]. Using this compound can lead to the discovery of new chemical entities with improved potency and selectivity profiles compared to those derived from simpler indazole cores .

HPLC/GC Method Development & Validation

In analytical laboratories, the ISO 17034-certified reference standard grade of this compound is crucial for developing and validating robust HPLC or GC methods . Its use as a certified reference material ensures method accuracy, precision, and reproducibility, which are essential for the quality control of pharmaceutical ingredients and finished drug products [1]. The documented traceability of the standard supports regulatory compliance .

Polysubstituted Indazole Reactivity Studies

The presence of both electron-withdrawing (chloro, nitro) and electron-donating (methyl) groups on the indazole core creates a unique electronic environment, making it a valuable substrate for exploring novel chemical transformations . Researchers can utilize this compound to study regioselective functionalization, cross-coupling reactions, and other synthetic methodologies that are not applicable to less functionalized indazole analogs [1].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Trisubstituted scaffold reactivity
SAR-driven kinase selectivity profiling
HPLC/GC method development
Certified reference standard (ISO 17034)
Method accuracy, precision, and traceability
Polysubstituted indazole reactivity studies
Electron-withdrawing/donating substituent pattern
Regioselective functionalization outcomes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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